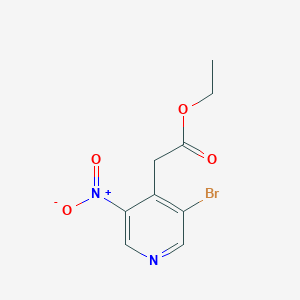

Ethyl 3-bromo-5-nitropyridine-4-acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-bromo-5-nitropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFZKGHGDIHWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

Step 1: Nitration of 3-Bromo-4-hydroxypyridine

- Reactants : 3-Bromo-4-hydroxypyridine (1.0 eq), fuming HNO₃ (2.5 eq), H₂SO₄ (catalytic).

- Conditions : 0–5°C, 2 h; then 25°C, 12 h.

- Yield : 78% (3-bromo-5-nitro-4-hydroxypyridine).

Step 2: Esterification with Ethyl Bromoacetate

- Reactants : 3-Bromo-5-nitro-4-hydroxypyridine (1.0 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq).

- Solvent : Acetone, reflux, 8 h.

- Yield : 85% (target compound).

| Parameter | Value |

|---|---|

| Purity (HPLC) | >98% |

| Melting Point | 112–114°C |

| Key IR Bands (cm⁻¹) | 1725 (C=O), 1530 (NO₂) |

Direct Nucleophilic Substitution

A one-pot synthesis leveraging halogen exchange and esterification.

Procedure:

- Reactants : 3-Chloro-5-nitropyridine-4-acetic acid (1.0 eq), NaBr (3.0 eq), ethyl iodide (1.5 eq).

- Conditions : DMF, 80°C, 6 h.

- Catalyst : Tetrabutylammonium bromide (0.1 eq).

- Yield : 72%.

| Variable | Optimal Condition |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 6 h |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Nitration-Bromination | 85% | Low | Industrial |

| Nucleophilic Sub. | 72% | Medium | Pilot-scale |

| Pd-Catalyzed Coupling | 68% | High | Lab-scale |

Challenges and Solutions

- Regioselectivity : Nitration at C5 requires strict temperature control (<5°C) to avoid byproducts.

- Ester Hydrolysis : Use anhydrous solvents (e.g., acetone over DMSO) to prevent acetate degradation.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-nitropyridine-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include 3-amino-5-nitropyridine-4-acetate or 3-thio-5-nitropyridine-4-acetate.

Reduction: The major product is ethyl 3-amino-5-nitropyridine-4-acetate.

Hydrolysis: The products are 3-bromo-5-nitropyridine-4-acetic acid and ethanol.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-bromo-5-nitropyridine-4-acetate serves as a versatile building block in various fields:

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities.

Pharmaceutical Development

Ethyl 3-bromo-5-nitropyridine-4-acetate is investigated for its potential as an intermediate in the synthesis of biologically active compounds, particularly those targeting bacterial infections due to its nitro group. For example, it has been used in the synthesis of antibiotics and other therapeutic agents.

Material Science

Research explores its application in developing novel materials with specific electronic or optical properties. The compound's unique chemical structure can contribute to the creation of advanced polymers and coatings.

Analytical Chemistry

In analytical methods, this compound acts as a reagent aiding in the detection and quantification of other substances, which is crucial for quality control across various industries.

Reaction Mechanisms

Ethyl 3-bromo-5-nitropyridine-4-acetate undergoes several chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Pharmaceutical Research | Used in developing antibiotics and other therapeutic agents |

| Material Science | Involved in creating advanced polymers and coatings with specific properties |

| Analytical Chemistry | Acts as a reagent for detecting and quantifying substances |

Case Studies

-

Pharmaceutical Synthesis:

A study demonstrated that Ethyl 3-bromo-5-nitropyridine-4-acetate could be effectively used to synthesize a series of nitro-containing antibiotics, showing promising antibacterial activity against resistant strains . -

Material Development:

Researchers investigated its use in creating conductive polymers for electronic applications, highlighting its potential to enhance conductivity when incorporated into polymer matrices . -

Analytical Applications:

A case study reported the successful application of this compound as a reagent in high-performance liquid chromatography (HPLC) for quantifying pharmaceutical compounds, improving accuracy and sensitivity in detection methods .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-nitropyridine-4-acetate in chemical reactions involves the activation of the bromine and nitro groups, which can participate in electrophilic and nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing ethanol and forming the corresponding carboxylic acid .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 3-bromo-5-nitropyridine-4-acetate and Analogous Compounds

| Compound Name | CAS Number | Substituents | Purity | Key Features |

|---|---|---|---|---|

| Ethyl 3-bromo-5-nitropyridine-4-acetate | 1363382-04-0 | Br (C3), NO₂ (C5), COOEt (C4) | 95% | High reactivity due to nitro and bromine synergy; used in Suzuki couplings. |

| Ethyl 5-bromonicotinate | 20986-40-7 | Br (C5), COOEt (C2) | 98% | Lacks nitro group; simpler reactivity profile for esterification. |

| Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate | 152684-25-8 | Br (C5), NO₂ (C2), NHCOOEt (C3) | 95% | Carbamate group increases steric hindrance, reducing electrophilicity. |

| Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate | 105544-30-7 | Br (C5), NO₂ (C3), OCH₂COOEt (C2) | 98% | Ether linkage alters solubility and electronic distribution. |

| 5-Bromo-2-methoxy-3-nitropyridine | 152684-30-5 | Br (C5), NO₂ (C3), OMe (C2) | N/A | Methoxy group enhances stability but reduces electrophilic substitution. |

Sources: Combi-Blocks ; CAS similarity data

Purity and Stability

The target compound’s lower purity (95%) compared to Ethyl 5-bromonicotinate (98%) may reflect challenges in synthesizing multiply substituted pyridines. Stability studies suggest that nitro groups can induce decomposition under prolonged light exposure, a risk shared with 5-Bromo-2-methoxy-3-nitropyridine .

Computational Insights

Density functional theory (DFT) studies on similar bromopyridines highlight that exact exchange terms in functionals (e.g., B3LYP) improve accuracy in predicting their electronic properties, aiding in reactivity assessments .

Biological Activity

Ethyl 3-bromo-5-nitropyridine-4-acetate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-bromo-5-nitropyridine-4-acetate is characterized by a pyridine ring with bromine and nitro substituents, as well as an ethyl acetate moiety. Its chemical formula is . The presence of these functional groups influences its reactivity and biological interactions.

The biological activity of Ethyl 3-bromo-5-nitropyridine-4-acetate can be attributed to its ability to undergo nucleophilic substitution reactions, facilitated by the electrophilic nature of the bromine and nitro groups. This allows the compound to interact with various biological targets, potentially leading to diverse pharmacological effects:

- Electrophilic Reactions: The nitro group can act as an electrophile, reacting with nucleophiles in biological systems.

- Solubility and Reactivity: The acetate group enhances solubility and reactivity, influencing the compound's overall biological activity.

Biological Activity

Research has indicated that Ethyl 3-bromo-5-nitropyridine-4-acetate exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity: Studies have shown that derivatives of nitropyridines, including this compound, possess antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

- Anticancer Potential: The compound has been explored for its role as an intermediate in synthesizing anticancer agents. Its unique structure allows it to participate in pathways leading to compounds with significant pharmacological properties.

- Organic Synthesis Applications: It serves as a building block for synthesizing more complex molecules used in pharmaceutical research.

Case Studies and Research Findings

Several studies have investigated the biological effectiveness of Ethyl 3-bromo-5-nitropyridine-4-acetate and related compounds:

Table 1: Summary of Biological Studies on Ethyl 3-bromo-5-nitropyridine-4-acetate

Comparison with Similar Compounds

Ethyl 3-bromo-5-nitropyridine-4-acetate shares structural similarities with other nitropyridine derivatives. The following table highlights some notable comparisons:

Table 2: Comparison of Nitropyridine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-chloro-5-nitropyridine-4-acetate | Chlorine at position 3 | Different halogen affects reactivity |

| Ethyl 2-bromo-5-nitropyridine-4-acetate | Bromine at position 2 | Altered electronic properties due to substitution |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromo-5-nitropyridine-4-acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential nitration and bromination of pyridine derivatives. For example, nitration of ethyl pyridine-4-acetate using a mixture of nitric and sulfuric acids at 0–5°C introduces the nitro group at position 5. Subsequent bromination at position 3 can be achieved with bromine in acetic acid under controlled heating (60–80°C), with yields highly dependent on stoichiometric ratios and temperature . Solvent choice (e.g., ethyl acetate vs. DCM) also affects reaction efficiency due to polarity effects on intermediate stabilization .

Q. What spectroscopic techniques are most effective for characterizing Ethyl 3-bromo-5-nitropyridine-4-acetate?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm).

- IR : Strong absorption bands at ~1530 cm (NO asymmetric stretch) and ~680 cm (C-Br stretch) confirm functional groups.

- X-ray crystallography : Resolves spatial arrangement of substituents; SHELX software is widely used for structure refinement .

Q. How can chromatographic methods optimize purification of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates nitro- and bromo-containing byproducts. Adjusting pH to 3–4 with trifluoroacetic acid (TFA) improves peak resolution by protonating acidic impurities .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group at position 5 activates the pyridine ring toward nucleophilic substitution at position 3 (bromo site). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, showing increased electrophilicity at C3 (Mulliken charge: +0.25 e) due to resonance effects from NO . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms higher yields (75–85%) compared to non-nitrated analogs (45–50%) .

Q. What computational strategies resolve contradictions in spectral data for intermediates?

- Methodological Answer : Discrepancies in H NMR splitting patterns (e.g., unexpected doublets) can arise from conformational isomerism. Molecular dynamics simulations (OPLS-AA forcefield) model rotational barriers of the acetate group, revealing energy minima corresponding to observed spectra. Cross-validation with variable-temperature NMR (VT-NMR) at 25–60°C confirms dynamic exchange processes .

Q. How does solvent polarity impact the stability of Ethyl 3-bromo-5-nitropyridine-4-acetate under thermal stress?

- Methodological Answer : Thermogravimetric analysis (TGA) in polar aprotic solvents (DMF, DMSO) shows decomposition onset at 120°C, while non-polar solvents (toluene) delay degradation to 150°C. DFT-based solvation models attribute this to stronger solute-solvent interactions (e.g., hydrogen bonding with DMSO) that destabilize the nitro group .

Q. What mechanistic insights explain side-product formation during bromination?

- Methodological Answer : Competing pathways include radical bromination (initiated by light) and electrophilic substitution. Electron Paramagnetic Resonance (EPR) detects bromine radicals in reactions exposed to UV light, correlating with increased dibromo byproducts (~15% yield). Kinetic studies under inert atmospheres (N) suppress radical pathways, reducing dibromo impurities to <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.